Predicted Density Comparison Against 4-Positional Isomer
Computational prediction shows a measurable difference in density between the 3-substituted target compound and its 4-substituted regioisomer. The target compound has a slightly higher predicted density than 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, which may reflect differences in molecular packing efficiency and solvation.
| Evidence Dimension | Predicted Density |
|---|---|
| Target Compound Data | 1.203±0.06 g/cm³ |
| Comparator Or Baseline | 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid: 1.2±0.1 g/cm³ |
| Quantified Difference | Target compound is 0.003 g/cm³ higher, with a narrower prediction interval (±0.06 vs ±0.1 g/cm³). |
| Conditions | Computational prediction using Advanced Chemistry Development (ACD/Labs) Software. |
Why This Matters
Density differences, even small ones, can indicate fundamental variations in molecular volume and packing, which are relevant for formulation development and predicting compound behavior in solid-phase assays.
